N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
Overview
Description
N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a chemical compound with the molecular formula C6H8N4O3 and a molecular weight of 184.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of N'-hydroxy-N'-methylurea with malonic acid derivatives in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide may be used to study enzyme inhibition and protein interactions. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N'-hydroxy-N'-methylurea
Malonic acid derivatives
Other pyrimidine derivatives
Uniqueness: N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide stands out due to its specific structural features and reactivity. Unlike some similar compounds, it has a unique combination of functional groups that make it suitable for a wide range of applications.
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Properties
IUPAC Name |
N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-10-2-3(4(7)9-13)5(11)8-6(10)12/h2,13H,1H3,(H2,7,9)(H,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQMYFQUKOXIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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